
electronic band structure of zinc arsenide from
first-principles

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zinc arsenide

Cat. No.: B088156 Get Quote

An In-depth Technical Guide to the First-Principles Electronic Band Structure of Zinc Arsenide

Introduction
Zinc arsenide (Zn₃As₂), a II-V semiconductor, is a material of significant interest for a variety of

optoelectronic applications, including infrared detection and energy conversion, owing to its

direct band gap of approximately 1.0 eV.[1][2] First-principles calculations, predominantly

based on Density Functional Theory (DFT), serve as a powerful tool for predicting and

understanding the electronic properties of materials like Zn₃As₂ from fundamental quantum

mechanical principles. This guide provides a technical overview of the methodologies and

findings from first-principles studies on the electronic band structure of zinc arsenide, aimed at

researchers and professionals in materials science and semiconductor physics.

Crystal Structure
Zinc arsenide crystallizes in a complex body-centered tetragonal structure. The accurate

representation of this crystal structure, including lattice parameters and atomic positions, is the

foundational step for any first-principles calculation. The structural parameters used in

theoretical studies are typically optimized by minimizing the total energy of the system, and the

resulting lattice constants are then compared with experimental data to validate the

computational approach.[3][4]
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The investigation of the electronic properties of Zn₃As₂ from first-principles relies on a

systematic computational workflow. Density Functional Theory (DFT) is the most common

framework, offering a balance between accuracy and computational cost.

Experimental Protocols
The core of the first-principles approach involves solving the Kohn-Sham equations self-

consistently. The typical computational protocol is as follows:

Structural Optimization: The initial step involves the geometric optimization of the Zn₃As₂

crystal structure. This is achieved by minimizing the forces on the atoms and the stress on

the unit cell, leading to the equilibrium lattice parameters. The Broyden–Fletcher–Goldfarb–

Shanno (BFGS) algorithm is often employed for this process.[5]

Self-Consistent Field (SCF) Calculation: Using the optimized structure, a self-consistent

calculation is performed to determine the ground-state electronic density and the effective

Kohn-Sham potential. This requires defining a plane-wave energy cutoff and a k-point mesh

for sampling the Brillouin zone, which must be tested for convergence.[5][6]

Band Structure and Density of States Calculation: Following the SCF run, a non-self-

consistent calculation is performed along high-symmetry directions in the Brillouin zone to

determine the electronic band structure. The Density of States (DOS) and Projected Density

of States (PDOS) are also calculated to analyze the orbital contributions to the electronic

bands.[3][6]

The choice of the exchange-correlation functional within DFT is critical. While the Local Density

Approximation (LDA) and Generalized Gradient Approximation (GGA) are widely used, they are

known to underestimate the band gap of semiconductors.[5][7] To overcome this, more

advanced methods are often employed:

DFT+U: This method adds an on-site Coulomb interaction term (U) to better describe

localized d-electrons, which can improve the calculated band gap.[5][6]

Hybrid Functionals: These functionals, such as B3PW, incorporate a fraction of exact

Hartree-Fock exchange, often yielding more accurate band gaps.[2]
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Software packages like Quantum ESPRESSO and VASP are commonly used to perform these

DFT calculations.[1][6][8]
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First-principles computational workflow for electronic structure calculations.

Electronic Properties of Zinc Arsenide
First-principles calculations have provided significant insights into the electronic band structure

and density of states of Zn₃As₂.

Band Structure and Band Gap
Studies consistently show that Zn₃As₂ is a direct band gap semiconductor, with both the

valence band maximum (VBM) and the conduction band minimum (CBM) located at the Γ-point

of the Brillouin zone.[1][2] This is a key property for its potential use in optoelectronic devices.

The calculated value of the band gap, however, is highly dependent on the computational

method used.

Computational Method Calculated Band Gap (Eg) Reference

DFT (Functional not specified) 0.97 eV [6]

DFT with B3PW functional 1.01 eV [2]

Experimental (Optical

Absorption)
0.99 eV (at 300 K) [1]

Experimental (Optical

Absorption)
1.11 eV (at 5 K) [1]

As shown in the table, the DFT calculation using the B3PW hybrid functional shows excellent

agreement with the experimental room temperature band gap.[2] The standard DFT calculation

also provides a reasonably close value of 0.97 eV.[6] The Fermi energy for Zn₃As₂ has been

calculated to be 7.5 eV.[6]

Density of States (DOS)
The analysis of the total and partial density of states (PDOS) reveals the orbital character of the

electronic bands. For II-V semiconductors, the valence band is typically formed by a

hybridization of the p-orbitals of the pnictogen (As) and the d-orbitals of the metal (Zn). The
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conduction band is primarily composed of the s- and p-orbitals of the constituent atoms. This

understanding is crucial for interpreting optical transitions and transport properties.
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Influence of computational parameters on calculated electronic properties.

Conclusion
First-principles calculations based on Density Functional Theory provide a robust framework for

investigating the electronic structure of zinc arsenide. Theoretical studies confirm that Zn₃As₂

is a direct band gap semiconductor with a gap of approximately 1.0 eV, consistent with

experimental findings.[1][2] The choice of the exchange-correlation functional has been

identified as a critical parameter for accurately predicting the band gap. The detailed insights

into the band structure and density of states derived from these computational studies are

invaluable for the design and development of novel optoelectronic devices based on this

promising II-V semiconductor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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